2,5-Bis[[(trans-4-pentylcyclohexyl)carbonyl]oxy]benzoic acid
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Overview
Description
2,5-Bis[[(trans-4-pentylcyclohexyl)carbonyl]oxy]benzoic acid is a complex organic compound with the molecular formula C31H46O6 and a molecular weight of 514.69 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include two trans-4-pentylcyclohexyl groups attached to a benzoic acid core .
Preparation Methods
The synthesis of 2,5-Bis[[(trans-4-pentylcyclohexyl)carbonyl]oxy]benzoic acid involves multiple steps, typically starting with the preparation of the trans-4-pentylcyclohexyl groups. These groups are then attached to the benzoic acid core through esterification reactions. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the ester bonds . Industrial production methods may involve large-scale esterification processes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2,5-Bis[[(trans-4-pentylcyclohexyl)carbonyl]oxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or thiols replace the ester moiety.
Scientific Research Applications
2,5-Bis[[(trans-4-pentylcyclohexyl)carbonyl]oxy]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Research into its potential therapeutic effects, particularly in drug delivery systems, is ongoing.
Industry: It is used in the development of new materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2,5-Bis[[(trans-4-pentylcyclohexyl)carbonyl]oxy]benzoic acid involves its interaction with specific molecular targets, such as cell membranes or enzymes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane properties and affecting cellular processes. Additionally, its ester groups can undergo hydrolysis, releasing active components that interact with biological targets .
Comparison with Similar Compounds
Similar compounds to 2,5-Bis[[(trans-4-pentylcyclohexyl)carbonyl]oxy]benzoic acid include:
2,5-Bis[[(trans-4-butylcyclohexyl)carbonyl]oxy]benzoic acid: This compound has shorter alkyl chains, which may affect its physical properties and interactions.
2,5-Bis[[(trans-4-hexylcyclohexyl)carbonyl]oxy]benzoic acid: With longer alkyl chains, this compound may exhibit different solubility and membrane interaction characteristics.
2,5-Bis[[(trans-4-pentylcyclohexyl)carbonyl]oxy]terephthalic acid: This compound has a different core structure, which can influence its reactivity and applications.
Properties
Molecular Formula |
C31H46O6 |
---|---|
Molecular Weight |
514.7 g/mol |
IUPAC Name |
2,5-bis[(4-pentylcyclohexanecarbonyl)oxy]benzoic acid |
InChI |
InChI=1S/C31H46O6/c1-3-5-7-9-22-11-15-24(16-12-22)30(34)36-26-19-20-28(27(21-26)29(32)33)37-31(35)25-17-13-23(14-18-25)10-8-6-4-2/h19-25H,3-18H2,1-2H3,(H,32,33) |
InChI Key |
LWNPBGLLPFYOPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C(=O)OC2=CC(=C(C=C2)OC(=O)C3CCC(CC3)CCCCC)C(=O)O |
Origin of Product |
United States |
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